molecular formula C15H23N5O2S B612039 Oclacitinib CAS No. 1208319-26-9

Oclacitinib

Numéro de catalogue B612039
Numéro CAS: 1208319-26-9
Poids moléculaire: 337.44
Clé InChI: HJWLJNBZVZDLAQ-HAQNSBGRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oclacitinib, sold under the brand name Apoquel, is a veterinary medication used in the control of atopic dermatitis and pruritus from allergic dermatitis in dogs at least 12 months of age . It is a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor that is relatively selective for JAK1 .


Synthesis Analysis

A new method for preparing Oclacitinib has been patented. The method involves synthesizing Oclacitinib and its maleate using a compound with a Formula V structure . The operating procedures for preparing Oclacitinib maleate using this method are shorter and do not require column chromatography, making it suitable for industrial operation .


Molecular Structure Analysis

Oclacitinib belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines. These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system, which is an pyrrolopyrimidine isomers having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .


Physical And Chemical Properties Analysis

The molecular formula of Oclacitinib is C15H23N5O2S and its molecular weight is 337.44 . It is a solid substance .

Applications De Recherche Scientifique

  • Impact on T Cells : Oclacitinib (OCL) reduces the frequency of IL-4- and IL-10-producing murine CD4+ and CD8+ T cells. This effect may contribute to its therapeutic effect in the treatment of skin allergic diseases. However, it does not significantly affect the proliferation of CD4+ T cells or the production of IFN-γ and IL-17 in these cells (Jasiecka-Mikołajczyk et al., 2021).

  • In Vitro Effects on Canine Cells : In vitro studies have shown that OCL depletes canine CD4+ and CD8+ T cells, demonstrating cytoreductive and proapoptotic effects. These findings suggest additional mechanisms contributing to its anti-inflammatory and anti-allergic properties, but also highlight potential immunosuppressive actions (Jasiecka-Mikołajczyk et al., 2018).

  • Effectiveness in Dogs with Allergic Skin Disease : Oclacitinib has been proven effective in treating dogs with pruritus associated with allergic and atopic dermatitis. Long-term studies have shown improvements in quality of life and significant reductions in pruritus and dermatitis scores (Cosgrove et al., 2015).

  • Safety and Efficacy : Oclacitinib's safety and efficacy have been evaluated in various studies, showing rapid control of pruritus associated with allergic dermatitis, with minimal side effects like diarrhea and vomiting (Cosgrove et al., 2013).

  • Immunomodulatory Effects : Its immunomodulatory effects on canine T-cell proliferation and cytokine production have been documented, with oclacitinib inhibiting spontaneous proliferation of T cells and reducing the secretion of various cytokines (Banovic et al., 2018).

  • Rebound Phenomenon : A study highlighted a rebound phenomenon following the abrupt withdrawal of oclacitinib, indicating a rapid increase in pruritogenic cytokines and peripheral sensitization (Fukuyama et al., 2017).

  • Urinary Tract Infections and Bacteriuria : Research has shown that oclacitinib does not increase the frequency of urinary tract infections or subclinical bacteriuria in dogs with allergic dermatitis, suggesting its safety in this regard (Simpson et al., 2017).

  • Application in Cats : A study on cats with nonflea-, nonfood-induced hypersensitivity dermatitis reported improvement in clinical lesions and pruritus in some cases, indicating potential effectiveness in feline species as well (Ortalda et al., 2015).

Safety And Hazards

Oclacitinib should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn when handling Oclacitinib .

Orientations Futures

Oclacitinib has been approved for use in the United States for the management of atopic dermatitis (AD) and allergic skin disease in dogs . Many studies and case reports have been published on the efficacy and safety of this medication . The drug has a great future worldwide due to its high effectiveness in the therapy of atopic dermatitis .

Propriétés

IUPAC Name

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWLJNBZVZDLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016299
Record name Oclacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oclacitinib

CAS RN

1208319-26-9
Record name Oclacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oclacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCLACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,810
Citations
AJ Gonzales, JW Bowman, GJ Fici… - Journal of veterinary …, 2014 - Wiley Online Library
… whether the novel JAK inhibitor oclacitinib could reduce the activity … oclacitinib was determined against JAK family members and cytokines that trigger JAK activation in cells. Oclacitinib …
Number of citations: 249 onlinelibrary.wiley.com
L Ferrer, I Carrasco, C Cristòfol… - Veterinary …, 2020 - Wiley Online Library
… oclacitinib in cats is the lack of pharmacokinetic (PK) data in this species. The pharmacokinetics of oclacitinib in the … , similar data regarding the PK of oclacitinib in the cat are lacking. …
Number of citations: 24 onlinelibrary.wiley.com
C Noli, I Matricoti, C Schievano - Veterinary dermatology, 2019 - Wiley Online Library
Background Oclacitinib is a Janus‐kinase inhibitor that decreases interleukin‐31‐induced pruritus in cats. At 0.4–0.6 mg/kg/day orally, it decreased pruritus and skin lesions in <50% of …
Number of citations: 47 onlinelibrary.wiley.com
SB Cosgrove, JA Wren, DM Cleaver… - Veterinary …, 2013 - Wiley Online Library
… oclacitinib treatment group were given oclacitinib maleate tablets provided in three strengths containing 3.6, 5.4 and 16 mg of oclacitinib… in appearance to oclacitinib maleate tablets and …
Number of citations: 187 onlinelibrary.wiley.com
SB Cosgrove, JA Wren, DM Cleaver… - Veterinary …, 2013 - Wiley Online Library
Background Oclacitinib (Apoquel ® ) inhibits the function of a variety of pro‐inflammatory, pro‐allergic and pruritogenic cytokines that are dependent on Janus kinase enzyme activity. …
Number of citations: 193 onlinelibrary.wiley.com
PR Little, VL King, KR Davis, SB Cosgrove… - Veterinary …, 2015 - Wiley Online Library
… oclacitinib-treated dogs. On day 14, the percentage reduction from baseline CADESI-02 was significantly greater in the oclacitinib … In this study of treatment for canine AD, oclacitinib had …
Number of citations: 122 onlinelibrary.wiley.com
IM Haugh, IT Watson, M Alan Menter - Baylor University Medical …, 2018 - Taylor & Francis
We report the first case of atopic dermatitis successfully treated with the oral Janus kinase-1 (JAK1) inhibitor oclacitinib. A man in his 70s, with a 6-year history of skin disease refractory …
Number of citations: 14 www.tandfonline.com
SB Cosgrove, DM Cleaver, VL King… - Veterinary …, 2015 - Wiley Online Library
… This study assessed long‐term safety, efficacy and quality of life of oclacitinib‐treated dogs … Results indicated that oclacitinib was safe and efficacious for long‐term use and improved …
Number of citations: 138 onlinelibrary.wiley.com
T Fukuyama, S Ehling, E Cook, W Bäumer - Journal of Pharmacology and …, 2015 - ASPET
The prevalence of allergic skin disorders has increased rapidly, and development of therapeutic agents to alleviate the symptoms are still needed. In this study, we orally or topically …
Number of citations: 95 jpet.aspetjournals.org
H Rynhoud, JS Gibson, E Meler… - Frontiers in veterinary …, 2021 - frontiersin.org
… , following administration of oclacitinib compared to dogs that were not prescribed oclacitinib, and also before and after initial oclacitinib use. The effects of oclacitinib on corticosteroid …
Number of citations: 11 www.frontiersin.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.